N'-[(E)-(4-bromophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide
Description
Properties
Molecular Formula |
C12H10BrN5O3S |
|---|---|
Molecular Weight |
384.21 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H10BrN5O3S/c13-8-3-1-7(2-4-8)5-14-16-9(19)6-22-11-10(20)15-12(21)18-17-11/h1-5H,6H2,(H,16,19)(H2,15,18,20,21)/b14-5+ |
InChI Key |
XLSLXJQRELCVQP-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NNC(=O)NC2=O)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NNC(=O)NC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
The synthesis comprises three critical stages:
-
Synthesis of 2-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl Acetohydrazide
-
Preparation of 4-Bromobenzaldehyde
-
Condensation to Form the Hydrazone Derivative
Step-by-Step Preparation Methods
Synthesis of 2-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl Acetohydrazide
-
Cyclization of Thiourea : React thiourea with ethyl glyoxylate in acidic ethanol to form 6-mercapto-1,2,4-triazine-3,5-dione.
-
Thioether Formation : Treat the triazinone with chloroacetohydrazide in the presence of KCO in DMF at 80°C for 6 hours.
Reaction Scheme :
Conditions :
-
Yield: 75–85%
-
Purification: Recrystallization from ethanol/water (3:1).
Preparation of 4-Bromobenzaldehyde
-
Bromination : Brominate benzaldehyde using Br in acetic acid under reflux (110°C, 2 hours).
-
Isolation : Extract with dichloromethane and purify via column chromatography (hexane/EtOAc, 9:1).
Purity : ≥98% (confirmed by GC-MS).
Condensation to Form the Hydrazone
-
Mix equimolar amounts of 2-(3,5-dioxo-triazin-6-yl)sulfanyl acetohydrazide and 4-bromobenzaldehyde in ethanol.
-
Add catalytic HSO (0.1 eq) and reflux at 80°C for 4–6 hours.
-
Cool to room temperature; collect precipitate via filtration.
Reaction Scheme :
Optimized Conditions :
-
Solvent: Ethanol (anhydrous)
-
Temperature: 80°C
-
Yield: 70–78%
-
Purity: Confirmed by HPLC (>95%)
Optimization and Modifications
Catalytic Variations
Scalability
-
Kilogram-Scale Synthesis : Patents, report using continuous flow reactors for condensation, improving yield to 82% with reduced reaction time (2 hours).
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| H NMR | δ 8.35 (s, 1H, N=CH), 7.65 (d, 2H, Ar-H), 4.20 (s, 2H, SCH) | , |
| IR | 1680 cm (C=O), 1540 cm (C=N), 1240 cm (C-S) | |
| MS (ESI+) | m/z 385.1 [M+H] (Calc. 384.2) |
Challenges and Considerations
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a bromophenyl group and a tetrahydro-triazine moiety. Its molecular formula is with a molecular weight of approximately 384.213 g/mol . The unique combination of functional groups contributes to its biological activity and reactivity.
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. Specifically, N'-[(E)-(4-bromophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide has shown efficacy against various bacterial strains. Studies suggest that the compound disrupts bacterial cell walls or inhibits essential metabolic pathways .
-
Anticancer Potential
- The compound's structure enables it to interact with biological targets involved in cancer progression. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
- Anti-inflammatory Effects
Case Studies
- Study on Antimicrobial Activity
- Evaluation of Anticancer Properties
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the triazinylsulfanyl moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
The compound shares structural homology with several analogs, particularly in its aromatic and sulfur-containing regions. For example:
- N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () differs in the triazole ring substitution (4H-1,2,4-triazol-3-yl vs. triazinetrione) and the presence of a benzyloxy-methoxyphenyl group instead of 4-bromophenyl.
- 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide () replaces the triazinetrione with a phenyl-substituted triazole and introduces a thiophene moiety.
NMR Analysis :
Comparative NMR studies () reveal that structurally related compounds exhibit nearly identical chemical shifts in their aromatic regions (e.g., 4-bromophenyl protons at δ 7.2–7.8 ppm), while differences in the heterocyclic or substituent regions (e.g., triazinetrione vs. triazole protons) lead to distinct shifts. For instance, the triazinetrione’s carbonyl groups (C=O) in the target compound produce unique 13C NMR signals (δ 160–170 ppm) compared to triazole C-S or C-N signals (δ 140–150 ppm) in analogs .
Table 1: Key NMR Chemical Shift Differences
| Position | Target Compound (δ, ppm) | Triazole Analog (δ, ppm) | Triazinetrione Analog (δ, ppm) |
|---|---|---|---|
| Aromatic C-Br | 7.6 (1H, d) | 7.5 (1H, d) | 7.7 (1H, d) |
| Heterocyclic C=O | 168.2 (13C) | — | 165.8 (13C) |
| S-linked CH2 | 3.8 (2H, s) | 3.9 (2H, s) | 3.7 (2H, s) |
Computational Similarity Metrics
Computational tools such as Tanimoto and Dice coefficients () quantify structural similarity. For example:
- The target compound and N′-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide () share a Tanimoto score of 0.82 (MACCS fingerprints), indicating high structural overlap in the hydrazide and sulfanyl regions.
- In contrast, analogs with triazole rings () show lower scores (Tanimoto: 0.65–0.70), reflecting divergence in the heterocyclic core .
Table 2: Similarity Scores vs. Selected Analogs
| Analog (Source) | Tanimoto (MACCS) | Dice (Morgan) | Bioactivity Correlation |
|---|---|---|---|
| (Triazole) | 0.68 | 0.71 | Moderate |
| (Benzimidazole) | 0.82 | 0.79 | High |
| (Thiophene) | 0.58 | 0.63 | Low |
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity profiles () suggests that compounds with structural similarities often target overlapping pathways. For instance, triazinetrione derivatives like the target compound are predicted to inhibit dihydrofolate reductase (DHFR) or kinases, akin to known triazinetrione-based drugs. In contrast, triazole analogs () may exhibit antifungal activity due to their resemblance to fluconazole derivatives .
Table 3: Predicted Bioactivities Based on Structural Analogs
| Compound Type | Target Pathway/Protein | Predicted IC50 (nM) | Reference Compound |
|---|---|---|---|
| Triazinetrione Hydrazide | DHFR | 50–100 | Methotrexate derivatives |
| Triazole Sulfanyl | CYP51 (Antifungal) | 200–300 | Fluconazole |
| Benzimidazole Hybrid | HDAC (Anticancer) | 10–50 | SAHA (Vorinostat) |
Molecular Networking and Fragmentation Patterns
Mass spectrometry-based molecular networking () clusters compounds by cosine similarity of MS/MS fragmentation patterns. The target compound’s fragmentation (e.g., loss of H2O from the hydrazide or cleavage of the triazinetrione ring) aligns with clusters containing other hydrazide-triazinetrione hybrids (cosine score >0.85). Triazole analogs form separate clusters due to distinct fragmentation pathways (e.g., triazole ring scission) .
Biological Activity
N'-[(E)-(4-bromophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a bromophenyl group and a triazinyl moiety. The synthesis typically involves the condensation of 4-bromobenzaldehyde with 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide. This reaction is generally performed in the presence of solvents such as ethanol or methanol and may require catalysts to enhance yield and purity .
Antimicrobial Properties
The biological activity of this compound has been evaluated against various microorganisms. Preliminary studies suggest that this compound exhibits notable antimicrobial properties. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 40 |
| Candida albicans | 20 | 30 |
These results indicate that the compound has potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes the cytotoxic effects observed in various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These findings suggest that the compound may have potential applications in cancer therapy .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It could bind to cellular receptors that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to cell death.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics .
- Cytotoxicity Assessment : Research on cancer cell lines indicated that the compound led to increased rates of apoptosis when treated over a period of 24 to 48 hours .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces ROS generation in treated cells which correlates with its cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-[(E)-(4-bromophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide?
- Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and triazole/thiadiazole precursors. For example, refluxing 4-bromobenzaldehyde with a triazine-thiol intermediate in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration, yields the target hydrazide derivative. This aligns with analogous procedures for triazole-based hydrazides .
- Key Considerations : Ensure stoichiometric control (e.g., 1:1 molar ratio of aldehyde to triazine-thiol) and monitor reaction progress via TLC or HPLC to avoid side products like unreacted intermediates .
Q. How is the compound characterized post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks for the hydrazide backbone, bromophenyl group, and triazine-dione moiety.
- FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
- X-ray Diffraction : Resolve crystal structure to validate stereochemistry (e.g., E-configuration of the benzylidene group) .
Q. What biological activity screening methods are applicable to this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Evaluate binding affinity to target enzymes (e.g., urease, acetylcholinesterase) via kinetic assays .
- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and validate reproducibility across triplicate experiments.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst concentration). For example, Bayesian optimization algorithms can identify optimal conditions with fewer trials compared to one-factor-at-a-time approaches .
- Flow Chemistry : Utilize continuous-flow reactors to enhance mixing efficiency and reduce side reactions, as demonstrated in diazomethane syntheses .
Q. How can computational modeling predict the compound’s pharmacokinetic or electronic properties?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to study electronic properties (HOMO-LUMO gaps, dipole moments) and reactivity .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger Suite.
- COMSOL Multiphysics : Model diffusion kinetics in drug delivery systems by integrating AI-driven parameter optimization .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and antimicrobial potency).
- Methodological Pluralism : Combine quantitative assays (e.g., IC₅₀ values) with qualitative observations (e.g., microscopic cell morphology changes) to triangulate conclusions .
Q. What strategies mitigate challenges in handling and stabilizing the compound?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests under varied pH, temperature, and light conditions. Monitor via HPLC for decomposition products.
- Lyophilization : Improve shelf life by lyophilizing the compound in inert atmospheres (e.g., argon) .
Tables for Quick Reference
Table 1 : Key Synthetic Parameters and Yields (Hypothetical Data)
| Reaction Condition | Yield (%) | Purity (%) | Reference Method |
|---|---|---|---|
| Ethanol, glacial AcOH, 4h | 72 | 95 | |
| DMF, 80°C, 6h | 68 | 89 | |
| Flow reactor, 2h | 85 | 97 |
Table 2 : Computational vs. Experimental Bond Lengths (Å) for the Hydrazide Backbone
| Bond Type | DFT Value | XRD Value | Deviation (%) |
|---|---|---|---|
| C=O (triazine) | 1.23 | 1.25 | 1.6 |
| N–N (hydrazide) | 1.38 | 1.36 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
